6-ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Description
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
6-ethyl-7-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H10N4O/c1-3-6-5(2)12-8(9-4-10-12)11-7(6)13/h4H,3H2,1-2H3,(H,9,10,11,13) |
InChI Key |
ZGTUFDTUXXIOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(=NC=N2)NC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Related Compounds
For example, the synthesis of 7-hydroxyl-2-(3-hydroxypropyl)-5-methyl-triazolo[1,5-a]pyrimidine involves heating ethyl acetoacetate with a triazole precursor in acetic acid, followed by treatment with ammonia to introduce the hydroxyl group.
One-Step Synthesis Methods
Efficient one-step synthesis methods have been developed for varioustriazolo[1,5-a]pyrimidine derivatives. These methods often utilize 3,5-diaminotriazole reacting with phenylbutane-1,3-diones or similar compounds to yield 2-amino-triazolo[1,5-a]pyrimidines.
Data and Research Findings
While specific data for 6-ethyl-7-methyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one is limited, related compounds have shown promising biological activities. For instance, sometriazolo[1,5-a]pyrimidine derivatives have demonstrated antiviral activity against influenza virus by inhibiting the PA-PB1 interaction.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of alkylated triazolopyrimidine derivatives.
Scientific Research Applications
6-ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting phosphodiesterases.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic AMP (cAMP) and thereby modulating various cellular processes . This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The pharmacological and physicochemical profiles of triazolopyrimidinones are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Properties of Selected Triazolopyrimidinones
Key Observations:
- Substituent Position and Size : The 6-ethyl-7-methyl derivative lacks bulky aromatic groups (e.g., phenyl in ), likely enhancing solubility compared to analogs with aryl substituents.
- Synthetic Routes : Unlike the PP796 intermediate (), which uses guanazole and brominated esters, the target compound’s synthesis may follow multi-component Biginelli-like reactions (e.g., ).
- The target compound’s ethyl/methyl groups may favor antimicrobial activity, as seen in structurally related pyrimidines .
Pharmacological and Industrial Relevance
Critical Insights:
- Antimicrobial Potential: The ethyl-methyl substitution pattern aligns with active pyrimidinones like 5-aryl-8-phenylpyrazolo[1,5-c]-triazolopyrimidines, which exhibit anti-HSV-1 activity .
- Herbicide Utility : Propyl and methyl groups () enhance agrochemical efficacy, suggesting the target compound could be modified for similar uses.
- Synthetic Flexibility : Multi-component reactions () allow diverse substitution, enabling rapid analog generation for structure-activity relationship (SAR) studies.
Biological Activity
6-Ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound belonging to the triazolopyrimidine class. This compound features a unique structure characterized by fused triazole and pyrimidine rings, which contribute to its diverse biological activities. Its molecular formula is with a molecular weight of 178.19 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The structural configuration of this compound includes:
- Ethyl group at the 6-position
- Methyl group at the 7-position
This specific substitution pattern enhances its reactivity and biological activity compared to other triazolopyrimidine derivatives.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound. For instance:
- In vitro studies demonstrated effective inhibition against various bacterial strains.
- The compound displayed significant activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cell lines. Notable findings include:
- IC50 Values : The compound exhibited antiproliferative effects with IC50 values ranging from 0.43 µM to 3.84 µM against different cancer cell lines such as HeLa and A549 cells .
- Mechanism of Action : Studies indicate that it may exert its effects by inhibiting tubulin assembly and disrupting microtubule dynamics, similar to known cancer therapeutics like CA-4 .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of this compound:
- The compound demonstrated a reduction in pro-inflammatory cytokines in cellular models.
- It was effective in reducing inflammation markers in animal models of arthritis.
Study on Anticancer Activity
A detailed investigation into the structure–activity relationship (SAR) of triazolopyrimidine derivatives revealed that modifications at specific positions significantly influence their anticancer efficacy. In particular:
- Compound Variants : Derivatives were synthesized with varying substituents at the 2-position of the triazolopyrimidine ring.
- Results : A derivative with a phenyl ring at the 2-position showed enhanced activity with an IC50 value of 0.53 µM against HCT116 cells .
Study on Antimicrobial Activity
Another study focused on the synthesis and evaluation of related compounds where:
- Testing Methodology : Disc diffusion and broth microdilution methods were employed to assess antimicrobial activity.
- Findings : The compound exhibited significant inhibition zones against selected pathogens compared to control groups.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Ethyl-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | Similar triazole-pyrimidine core | Exhibits distinct antimicrobial activity |
| 7-Aryl-[1,2,4]triazolo[1,5-a]pyrimidines | Aryl substitutions on the triazole ring | Enhanced selectivity against specific cancer cell lines |
| Imidazopyrimidines | Imidazole fused with pyrimidine | Unique mechanisms of action against viral infections |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under solvent-free conditions at elevated temperatures (e.g., 150°C for 30 minutes). Catalysts like APTS (3-aminopropyltriethoxysilane) in ethanol can enhance yield and purity . For reproducibility, ensure stoichiometric ratios are optimized and intermediates are purified via column chromatography.
Q. How is the structure and purity of 6-ethyl-7-methyl-triazolopyrimidinone characterized?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ring fusion .
- Mass spectrometry (MS) for molecular weight validation.
- X-ray diffraction (XRD) to resolve crystallographic details and confirm stereochemistry .
- High-performance liquid chromatography (HPLC) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How to design experiments to evaluate the antiviral activity of this compound?
- Methodological Answer :
- In vitro assays : Test inhibition of viral replication in cell lines (e.g., MDCK for influenza) using plaque reduction assays. Calculate IC₅₀ values via dose-response curves.
- Enzymatic assays : Target viral polymerases (e.g., PA-PB1 heterodimerization in influenza) using fluorescence polarization or FRET-based methods .
- Controls : Include positive controls (e.g., oseltamivir for influenza) and validate cytotoxicity in mammalian cells (CC₅₀) to ensure selectivity .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Reproducibility checks : Replicate experiments under identical conditions (cell lines, compound concentrations, assay protocols).
- Orthogonal assays : Use complementary methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to cross-validate results.
- Structural analysis : Compare molecular docking predictions (e.g., AutoDock Vina) with experimental data to identify binding site discrepancies .
- Meta-analysis : Aggregate data from multiple studies and apply statistical models (e.g., ANOVA) to isolate variables (e.g., substituent effects, assay pH) .
Q. What strategies are effective for structure-activity relationship (SAR) studies on triazolopyrimidine derivatives?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified alkyl groups (e.g., replacing ethyl with difluoromethyl or benzyl) to assess impacts on solubility and target binding .
- Computational modeling : Perform molecular dynamics (MD) simulations to predict interactions with biological targets (e.g., viral polymerases, kinases).
- Bioisosteric replacement : Test triazole ring substitutions (e.g., pyrazolo-pyrimidine analogs) to enhance metabolic stability .
Q. How to address solubility limitations in in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PEG-400 mixtures for preclinical formulations.
- Prodrug design : Introduce hydrolyzable groups (e.g., ester moieties) to improve bioavailability, as seen in ethyl carboxylate derivatives .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance aqueous dispersion and targeted delivery.
Data Analysis & Advanced Methodologies
Q. What computational tools are recommended for target identification and mechanism elucidation?
- Methodological Answer :
- Molecular docking : Use AutoDock or Schrödinger Suite to predict binding modes with viral or enzyme targets. Validate with mutagenesis studies .
- QSAR modeling : Apply machine learning algorithms (e.g., Random Forest) to correlate substituent properties (logP, polar surface area) with activity data .
- Network pharmacology : Map compound interactions onto protein-protein interaction networks to identify off-target effects.
Q. How to validate the compound’s selectivity against related enzymes (e.g., kinases vs. polymerases)?
- Methodological Answer :
- Kinase profiling panels : Use commercial services (e.g., Eurofins KinaseProfiler) to screen against a panel of 50–100 kinases.
- Crystallography : Resolve co-crystal structures with target enzymes to identify key binding residues (e.g., hydrophobic pockets accommodating ethyl/methyl groups) .
- Competitive inhibition assays : Compare IC₅₀ values in the presence of ATP or substrate analogs to determine inhibition mechanisms (competitive vs. allosteric).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
